(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid
Brand Name: Vulcanchem
CAS No.: 1058705-57-9
VCID: VC0559578
InChI: InChI=1S/C24H27NO4/c1-2-3-4-5-6-15-22(23(26)27)25-24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h2,7-14,21-22H,1,3-6,15-16H2,(H,25,28)(H,26,27)/t22-/m0/s1
SMILES: C=CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C24H27NO4
Molecular Weight: 393.483

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid

CAS No.: 1058705-57-9

Cat. No.: VC0559578

Molecular Formula: C24H27NO4

Molecular Weight: 393.483

Purity: 98%

* For research use only. Not for human or veterinary use.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid - 1058705-57-9

Specification

CAS No. 1058705-57-9
Molecular Formula C24H27NO4
Molecular Weight 393.483
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)non-8-enoic acid
Standard InChI InChI=1S/C24H27NO4/c1-2-3-4-5-6-15-22(23(26)27)25-24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h2,7-14,21-22H,1,3-6,15-16H2,(H,25,28)(H,26,27)/t22-/m0/s1
SMILES C=CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Structural Properties

Chemical Structure and Composition

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid combines several key structural elements:

  • A central alpha-amino acid core with (S) stereochemistry

  • The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino function

  • A non-8-enoic acid side chain featuring a terminal alkene

  • A free carboxylic acid group for peptide bond formation

Molecular and Physical Properties

Table 1 presents the predicted molecular and physical properties of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid based on structural analysis and comparison with similar compounds:

PropertyValueMethod of Determination
Molecular FormulaC24H27NO4Structural analysis
Molecular Weight~393.5 g/molCalculated from formula
Physical StateSolid at room temperatureBased on similar compounds
Solubility in WaterLowBased on hydrophobic nature
Solubility in Organic SolventsHigh in DCM, DMF, DMSOBased on similar Fmoc-amino acids
Melting Point90-130°C (estimated)Comparison with similar compounds
Optical RotationPositive (specific value unknown)Due to (S) stereochemistry

Synthesis Methodologies

General Synthetic Routes

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid would typically follow established protocols for Fmoc-protection of amino acids. The general approach involves:

  • Preparation or acquisition of the parent amino acid, (S)-2-aminonon-8-enoic acid

  • Protection of the amino group using Fmoc-Cl under basic conditions

  • Purification of the resulting Fmoc-protected amino acid

Purification Techniques

The search results describe environmentally friendly purification methods for Fmoc-protected amino acids that could be applied to the target compound:

  • Dissolution of the crude Fmoc-amino acid in an ethanol/water system (ethanol:water ratio of 1-4:1-5) at a concentration of 22-55 g/L, with heating to 60-80°C to ensure complete dissolution

  • Cooling to induce crystallization, followed by suction filtration

  • Washing of the crystals with the same ethanol/water mixture and drying

This approach offers advantages over traditional purification methods using more toxic solvents such as toluene, as the ethanol can be recovered by distillation for reuse, making it a more sustainable option . The patent literature describes this as a "green, environmental protection, economic technique" that can achieve "zero release" standards for the crystallization operation .

Protection-Deprotection Chemistry

The Fmoc group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid can be selectively removed under basic conditions, typically using 20% piperidine in N,N-dimethylformamide as observed in peptide synthesis protocols . This selective deprotection is essential for the sequential assembly of peptides containing this non-standard amino acid. The search results indicate that treatment times of 5-30 minutes are common for effective Fmoc removal .

Applications in Peptide Chemistry

Solid-Phase Peptide Synthesis

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols:

  • Activation of the carboxylic acid group using coupling reagents such as TCTU (O-(6-chloro-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as mentioned in the search results

  • Coupling to the N-terminus of a growing peptide chain on a solid support

  • Removal of the Fmoc group with piperidine in DMF for subsequent amino acid coupling

The search results describe the use of TCTU as a coupling agent in combination with N,N-diisopropylethylamine in N,N-dimethylformamide, with reaction times of 1-2 hours . This coupling protocol would likely be applicable to the target compound as well.

Bioconjugation Strategies

Peptides containing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid residues after deprotection can be selectively modified for bioconjugation purposes:

  • Attachment of fluorescent probes through alkene-selective chemistry

  • Conjugation with biomolecules such as sugars, lipids, or nucleic acids

  • Surface immobilization through alkene-reactive surfaces

  • Cross-linking with other alkene-containing molecules

Analytical Methods and Characterization

Chromatographic Analysis

The analysis and quality control of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid typically involve chromatographic techniques:

  • Reversed-phase HPLC for purity assessment

  • Chiral HPLC for determination of enantiomeric excess

  • Thin-layer chromatography (TLC) for reaction monitoring

Spectroscopic Identification

Comprehensive characterization would employ multiple spectroscopic methods:

  • High-resolution mass spectrometry for accurate mass determination

  • Multi-nuclear NMR spectroscopy (¹H, ¹³C, COSY, HSQC) for structural confirmation

  • IR spectroscopy for functional group analysis

  • UV-Vis spectroscopy for quantification

Quality Control Parameters

Important quality parameters for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid include:

ParameterAcceptable RangeTesting Method
Chemical Purity>95%HPLC
Enantiomeric Excess>98%Chiral HPLC
Moisture Content<0.5%Karl Fischer titration
Residual SolventsWithin ICH limitsGas chromatography
Free Fmoc-ClAbsentTLC, HPLC
Free Amino Acid<2%Ninhydrin test, HPLC

Structure-Activity Relationships

Comparison with Standard Amino Acids

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid differs from standard Fmoc-protected amino acids in several ways:

Impact on Peptide Properties

The incorporation of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid into peptide sequences can influence several peptide properties:

  • Increased hydrophobicity, potentially affecting solubility and membrane interactions

  • Additional sites for post-synthetic modification

  • Altered conformational preferences

  • Modified bioactivity depending on the role of the substituted amino acid

Future Research Directions

Synthetic Optimization

Future research may focus on:

  • Development of more efficient synthetic routes to the parent amino acid

  • Scale-up of the Fmoc protection process for industrial applications

  • Alternative protection strategies for specialized applications

  • Green chemistry approaches to reduce environmental impact of synthesis

Novel Applications

Potential areas for application development include:

  • Peptide-based materials with crosslinkable properties

  • Targeted drug delivery systems utilizing selective alkene chemistry

  • Peptide-polymer conjugates through controlled polymerization

  • Biosensors based on modified peptide scaffolds

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator